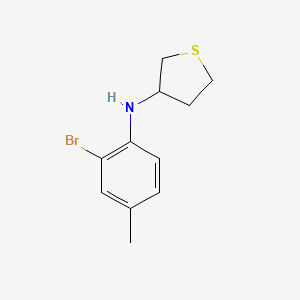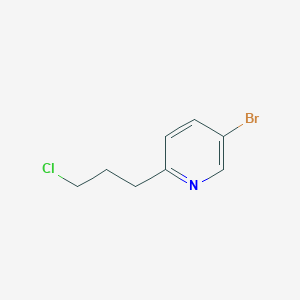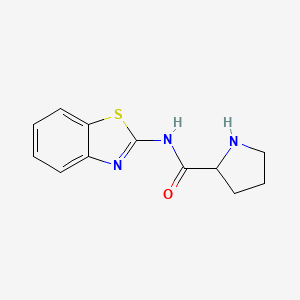
N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine is a synthetic organic compound belonging to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their pharmacological properties. This compound is characterized by the presence of a piperidine ring substituted with various alkyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Alkylation Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methyl-4-(2-methylpropyl)piperidine: Lacks the propan-2-yl group.
N-Methyl-4-(propan-2-yl)piperidine: Lacks the 2-methylpropyl group.
N-Methylpiperidine: Lacks both the 2-methylpropyl and propan-2-yl groups.
Uniqueness
N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine is unique due to the presence of both the 2-methylpropyl and propan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H28N2 |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
N-methyl-4-(2-methylpropyl)-N-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-11(2)10-13(15(5)12(3)4)6-8-14-9-7-13/h11-12,14H,6-10H2,1-5H3 |
InChIキー |
GIBCFHOGOVFUHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(CCNCC1)N(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)
![2-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13218557.png)



methanol](/img/structure/B13218578.png)

![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)

![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)


![3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13218656.png)

